1,2-Diphenyl-3-aminopropane hydrochloride 1,2-Diphenyl-3-aminopropane hydrochloride
Brand Name: Vulcanchem
CAS No.: 40692-28-2
VCID: VC18405626
InChI: InChI=1S/C15H17N.ClH/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13;/h1-10,15H,11-12,16H2;1H
SMILES:
Molecular Formula: C15H18ClN
Molecular Weight: 247.76 g/mol

1,2-Diphenyl-3-aminopropane hydrochloride

CAS No.: 40692-28-2

Cat. No.: VC18405626

Molecular Formula: C15H18ClN

Molecular Weight: 247.76 g/mol

* For research use only. Not for human or veterinary use.

1,2-Diphenyl-3-aminopropane hydrochloride - 40692-28-2

Specification

CAS No. 40692-28-2
Molecular Formula C15H18ClN
Molecular Weight 247.76 g/mol
IUPAC Name 2,3-diphenylpropylazanium;chloride
Standard InChI InChI=1S/C15H17N.ClH/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13;/h1-10,15H,11-12,16H2;1H
Standard InChI Key GKHCARYZXWFABR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC(C[NH3+])C2=CC=CC=C2.[Cl-]

Introduction

Chemical Structure and Identification

Core Structural Features

1,2-Diphenyl-3-aminopropane hydrochloride consists of a propane chain substituted with two phenyl groups at the 1- and 2-positions and an ammonium group at the 3-position, stabilized by a chloride counterion . The IUPAC name, 2,3-diphenylpropylazanium;chloride, reflects this arrangement .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name2,3-diphenylpropylazanium;chloride
SMILESC1=CC=C(C=C1)CC(C[NH3+])C2=CC=CC=C2.[Cl-]
InChIKeyGKHCARYZXWFABR-UHFFFAOYSA-N
CAS Number40692-28-2
Wikidata IDQ82942414

The 2D structure (Figure 1) highlights the propane backbone with phenyl groups (C₆H₅) at positions 1 and 2 and an ammonium group (-NH₃⁺) at position 3, paired with a chloride ion .

Three-Dimensional Conformation

Computational models predict a staggered conformation for the propane chain, minimizing steric hindrance between the phenyl groups . The ammonium group adopts a tetrahedral geometry, with hydrogen-bonding interactions stabilizing the chloride ion .

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₅H₁₈ClN
Molecular Weight247.76 g/mol
Parent Compound2,3-Diphenylpropylamine

Solubility and Stability

Synthesis and Preparation

Parent Compound Synthesis

The free base, 2,3-Diphenylpropylamine (CID 38619), is likely synthesized via reductive amination of 2,3-diphenylpropanal with ammonia or via Grignard reactions involving benzyl halides .

Hydrochloride Salt Formation

Treatment of the free base with hydrochloric acid in a polar solvent (e.g., ethanol) yields the hydrochloride salt through protonation of the amine group :
C15H17N+HClC15H18ClN\text{C}_{15}\text{H}_{17}\text{N} + \text{HCl} \rightarrow \text{C}_{15}\text{H}_{18}\text{ClN}
The product is purified via recrystallization from ethanol-diethyl ether mixtures .

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